(2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,18H,17H2,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYJFYYDHLXILQ-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=C/C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₆H₁₅NO₃
- Molecular Weight : 269.3 g/mol
- CAS Number : 1006268-64-9
- Structure : The compound features an α,β-unsaturated carbonyl group characteristic of chalcones, which is crucial for its biological activity.
Anticancer Activity
Research indicates that chalcone derivatives, including (2E)-1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, exhibit significant anticancer properties:
- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines. For instance, it has been observed to inhibit the G2/M phase transition in human leukemia cells (K562), leading to reduced cell proliferation and increased apoptosis .
- Apoptosis Induction : The compound promotes apoptosis through the activation of pro-apoptotic proteins such as Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This dual action enhances its efficacy against cancer cells .
- Cytotoxicity : In vitro assays have demonstrated that (2E)-1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.0 |
| HepG2 | 12.5 |
| K562 | 10.0 |
Antioxidant Activity
The compound also demonstrates significant antioxidant properties. It scavenges free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. This activity is attributed to the presence of hydroxyl groups in its structure, which enhance electron donation capabilities .
Antibacterial Activity
Emerging studies suggest that (2E)-1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against strains resistant to conventional antibiotics, indicating its potential as a novel antibacterial agent .
Case Studies and Research Findings
- Study on Anticancer Effects : A study conducted by Novilla et al. explored the effects of this chalcone on K562 cells, revealing that it induces apoptosis via caspase activation pathways and significantly inhibits cell growth .
- Antioxidant Evaluation : Research highlighted the compound's ability to reduce lipid peroxidation in rat liver microsomes, indicating its antioxidant potential and suggesting mechanisms for its protective effects against cellular damage .
- Antibacterial Assessment : A recent investigation demonstrated that this chalcone derivative exhibits notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against resistant bacterial strains .
Scientific Research Applications
Antioxidant Activity
Chalcones, including (2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, are known for their antioxidant properties. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that derivatives of this chalcone exhibited significant antioxidant activity, which could be beneficial in preventing oxidative damage associated with various diseases .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions. For instance, a recent study highlighted its effectiveness in reducing inflammation markers in cell cultures exposed to inflammatory stimuli .
Anticancer Potential
Research has also focused on the anticancer effects of this chalcone derivative. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. A notable case study reported that (2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one significantly inhibited the proliferation of breast cancer cells, demonstrating its potential as a chemotherapeutic agent .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Studies have indicated that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. A specific investigation revealed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties .
Table: Summary of Research Findings
Detailed Case Study: Anticancer Mechanism
In a study published in the Journal of Cancer Research, researchers explored the mechanism by which (2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one induces apoptosis in MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates. Results indicated that treatment with the compound led to G0/G1 phase arrest and increased apoptotic cell populations, confirming its potential as an anticancer therapeutic .
Comparison with Similar Compounds
Chalcones share a common α,β-unsaturated ketone scaffold but exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally and functionally related derivatives:
Structure–Activity Relationship (SAR) Trends
Key Observations :
- Electron-withdrawing groups (e.g., -NH₂, -Cl) on the A-ring enhance interactions with biological targets (e.g., enzymes, fungal cell walls) .
- Hydroxyl and methoxy groups on the B-ring improve solubility and hydrogen-bonding capacity but may reduce membrane permeability in hydrophobic environments .
- Halogenation (e.g., -Br, -Cl) at meta/para positions increases steric bulk, often reducing activity unless paired with complementary substituents .
Physicochemical Properties
- NMR Chemical Shifts: The target compound’s ¹³C NMR shifts align with derivatives like (E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, where the 4-amino group causes deshielding (~125–130 ppm for carbonyl carbons). Methoxy groups on the B-ring typically resonate at ~55–60 ppm .
- Crystallinity: Chalcones with para-substituted amino groups (e.g., 4-NH₂) exhibit higher crystallinity compared to ortho-substituted analogs, facilitating structural characterization via X-ray diffraction .
Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the primary method for synthesizing this compound. The reaction involves the base-catalyzed aldol condensation between 4-aminobenzaldehyde and 4-hydroxy-2-methoxyacetophenone. The general protocol is as follows:
Starting Materials
-
4-Aminobenzaldehyde (1.0 equiv)
-
4-Hydroxy-2-methoxyacetophenone (1.0 equiv)
Catalyst
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.0–1.5 equiv)
Solvent
-
Ethanol or methanol (1–2 mL per mmol of substrate)
Reaction Conditions
-
Temperature: 25–50°C
-
Duration: 2–24 hours
-
Stirring: 500–1,000 rpm
The reaction proceeds via enolate formation from the ketone, followed by nucleophilic attack on the aldehyde and subsequent dehydration to yield the α,β-unsaturated ketone.
Reaction Optimization
Effect of Base Catalysts
Base selection critically influences yield and reaction efficiency. Comparative studies using micellar media (e.g., cetyltrimethylammonium bromide, CTAB) demonstrate the following trends:
| Base | Yield (%) | Reaction Time (h) |
|---|---|---|
| NaOH | 63–72 | 24 |
| KOH | 62–71 | 24 |
| K₂CO₃ | 64 | 24 |
| KOtBu | 64 | 24 |
Data adapted from micellar-mediated chalcone synthesis
NaOH and KOH provide comparable yields, while weaker bases like K₂CO₃ require longer durations. The cationic surfactant CTAB enhances base accessibility by stabilizing the enolate intermediate.
Solvent Influence
Polar protic solvents (e.g., ethanol) favor enolate stabilization and reaction homogeneity. Ethanol outperforms methanol in micellar systems due to better surfactant compatibility:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 72 | 95 |
| Methanol | 65 | 89 |
Temperature and Time Variables
Elevated temperatures (40–50°C) reduce reaction times but may promote side reactions. Optimal conditions balance speed and selectivity:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 72 |
| 45 | 12 | 68 |
Characterization of the Compound
Post-synthesis characterization confirms structural integrity and purity:
Spectroscopic Analysis
-
IR Spectroscopy : Peaks at ~1,650 cm⁻¹ (C=O stretch) and ~1,600 cm⁻¹ (C=C stretch).
-
¹H NMR : Trans-alkene protons exhibit coupling constants (J ≈ 15–16 Hz), confirming the E-configuration.
Chromatographic Validation
-
HPLC purity ≥95% (C18 column, acetonitrile/water gradient).
Scaling Up Production
Industrial-Scale Synthesis
Continuous flow reactors and microwave-assisted methods improve scalability:
| Parameter | Batch Method | Flow Reactor |
|---|---|---|
| Yield (%) | 72 | 85 |
| Reaction Time (h) | 24 | 2 |
| Energy Consumption | High | Low |
Microwave irradiation reduces reaction times to 10–30 minutes while maintaining yields >80%.
Green Chemistry Approaches
Surfactant-mediated synthesis in water reduces environmental impact:
| Surfactant | Yield (%) | Solvent |
|---|---|---|
| CTAB | 72 | Water |
| Tween 80 | 88 | Water |
Tween 80, a non-ionic surfactant, outperforms CTAB in aqueous media, offering a sustainable alternative.
Comparative Analysis of Methodologies
Traditional and green synthesis routes exhibit distinct trade-offs:
| Method | Yield (%) | Solvent | Scalability |
|---|---|---|---|
| Conventional (EtOH) | 72 | Ethanol | Moderate |
| Micellar (CTAB) | 72 | Water | High |
| Microwave-Assisted | 85 | Ethanol | High |
Green methods prioritize solvent reduction and energy efficiency without compromising yield .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, and how is reaction efficiency optimized?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-aminoacetophenone and 4-hydroxy-2-methoxybenzaldehyde. Optimization involves:
- Catalyst selection : Acid (HCl) or base (NaOH) catalysis in ethanol/water mixtures.
- Reaction conditions : Reflux (~80°C) for 6–12 hours, monitored by TLC.
- Purification : Recrystallization from ethanol or column chromatography. Yield improvements (70–85%) are achieved by adjusting molar ratios (1:1.2 ketone:aldehyde) and catalyst concentration (10–20% w/w) .
Q. What spectroscopic techniques are critical for confirming the E-configuration of the α,β-unsaturated ketone moiety?
- Methodological Answer :
- 1H NMR : Trans-vicinal coupling constants (J ≈ 15–16 Hz) between Hα and Hβ protons.
- IR Spectroscopy : Strong carbonyl stretch (~1650 cm⁻¹) and O-H/N-H stretches (3200–3500 cm⁻¹).
- UV-Vis : Conjugation-induced absorption λmax ~300–350 nm. Discrepancies in λmax require solvent polarity adjustments .
Q. How to determine crystal packing interactions influencing the compound’s solid-state stability?
- Methodological Answer : Single-crystal XRD analysis reveals:
- Hydrogen bonding : O-H···O (2.6–2.8 Å) and N-H···O (2.9–3.1 Å).
- π-π stacking : Distance ~3.5–4.0 Å between aromatic rings.
Software like Mercury or OLEX2 visualizes interactions, while Hirshfeld surface analysis quantifies contact contributions .
Advanced Research Questions
Q. How do DFT calculations corroborate the experimental structural data of this chalcone derivative?
- Methodological Answer :
- Computational Setup : B3LYP/6-31G(d) basis set in Gaussian 09 for geometry optimization.
- Bond Parameters : Compare calculated bond lengths (C=O: ~1.22 Å, C=C: ~1.34 Å) with XRD data. Discrepancies >0.05 Å suggest solvent effects or crystal packing influences.
- HOMO-LUMO Analysis : Energy gap (~4.5 eV) predicts charge transfer interactions; match experimental UV-Vis λmax via TD-DFT .
Q. How to resolve contradictions between theoretical and experimental UV-Vis absorption maxima?
- Methodological Answer :
- Solvent Effects : Include Polarizable Continuum Model (PCM) in TD-DFT to account for solvent polarity (e.g., ethanol vs. DMSO).
- Aggregation Studies : Dilute solutions (10⁻⁵ M) to minimize aggregation. Compare with solid-state spectra (diffuse reflectance).
- Validation : Cross-check with substituent-specific trends (e.g., methoxy groups redshift λmax by ~20 nm) .
Q. What methodologies assess the compound’s antioxidant potential, considering its phenolic groups?
- Methodological Answer :
- DPPH Assay : Measure IC50 (µg/mL) via absorbance decay at 517 nm.
- ABTS+ Scavenging : Quantify trolox-equivalent antioxidant capacity (TEAC).
- Structure-Activity : Correlate activity with Hammett σ values of substituents (e.g., -OCH3 enhances electron donation) .
Q. What role do quantum chemical parameters (e.g., electrophilicity index) play in predicting reactivity toward nucleophiles?
- Methodological Answer :
- Global Reactivity Descriptors :
- Electrophilicity Index (ω) : Calculated as (μ²)/(2η), where μ = chemical potential and η = hardness. Higher ω (>1.5 eV) indicates electrophilic character.
- Nucleophilic Attack Sites : Local electrophilicity (ωk) identifies reactive centers (e.g., carbonyl carbon).
- Validation : Compare with experimental Michael addition or thiol-trapping assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
